molecular formula C14H10Cl2FN B1489986 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine CAS No. 1801335-02-3

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine

Cat. No.: B1489986
CAS No.: 1801335-02-3
M. Wt: 282.1 g/mol
InChI Key: LICNVQCUUJKYJN-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-chlorobenzene and 4-chloropyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a halogenation reaction, where the 2-fluoro-5-chlorobenzene is treated with a halogenating agent to introduce a chloro group.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chloropyridine under specific conditions, such as the presence of a palladium catalyst and a base, to form the desired pyridine derivative.

    Final Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(5-chlorophenyl)-5-(prop-1-en-2-yl)pyridine
  • 4-Chloro-2-(5-fluorophenyl)-5-(prop-1-en-2-yl)pyridine
  • 4-Chloro-2-(5-chloro-2-methylphenyl)-5-(prop-1-en-2-yl)pyridine

Uniqueness

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(5-chloro-2-fluorophenyl)-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FN/c1-8(2)11-7-18-14(6-12(11)16)10-5-9(15)3-4-13(10)17/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICNVQCUUJKYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1Cl)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170789
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801335-02-3
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801335-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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